molecular formula C14H27NO4 B12510314 N-Boc-8-(methylamino)octanoic acid CAS No. 172596-87-1

N-Boc-8-(methylamino)octanoic acid

Cat. No.: B12510314
CAS No.: 172596-87-1
M. Wt: 273.37 g/mol
InChI Key: VOXWNOZDYYQMSX-UHFFFAOYSA-N
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Description

N-Boc-8-(methylamino)octanoic acid is a chemical compound with the molecular formula C14H27NO4. It is a derivative of octanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with octanoic acid and methylamine.

    Protection of the Amino Group: The amino group of methylamine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms N-Boc-methylamine.

    Coupling Reaction: N-Boc-methylamine is then coupled with octanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of N-Boc-8-(methylamino)octanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Boc-8-(methylamino)octanoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted amines or acids.

Scientific Research Applications

Chemistry

N-Boc-8-(methylamino)octanoic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step organic syntheses.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism by which N-Boc-8-(methylamino)octanoic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-8-aminooctanoic acid: Similar structure but without the methyl group on the amino nitrogen.

    N-Boc-8-(ethylamino)octanoic acid: Similar structure with an ethyl group instead of a methyl group.

    N-Boc-8-(dimethylamino)octanoic acid: Contains two methyl groups on the amino nitrogen.

Uniqueness

N-Boc-8-(methylamino)octanoic acid is unique due to the presence of the Boc-protected methylamino group. This specific structure allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

172596-87-1

Molecular Formula

C14H27NO4

Molecular Weight

273.37 g/mol

IUPAC Name

8-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]octanoic acid

InChI

InChI=1S/C14H27NO4/c1-14(2,3)19-13(18)15(4)11-9-7-5-6-8-10-12(16)17/h5-11H2,1-4H3,(H,16,17)

InChI Key

VOXWNOZDYYQMSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCCCC(=O)O

Origin of Product

United States

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